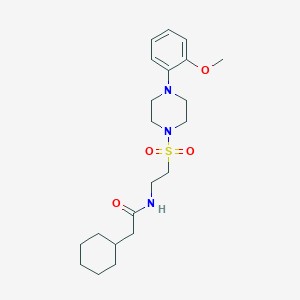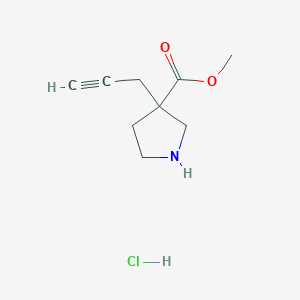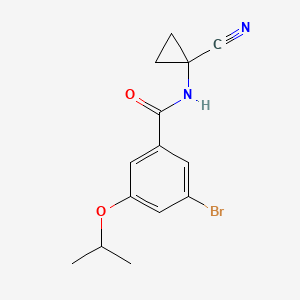
3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide, also known as BAY-678, is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications.
Mechanism Of Action
3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide's mechanism of action involves its ability to bind to specific proteins, such as cytokines or enzymes, and modulate their activity. This leads to a variety of physiological effects, including anti-inflammatory and anti-cancer properties.
Biochemical And Physiological Effects
3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide has also been found to have antioxidant and neuroprotective effects. However, further research is needed to fully understand the extent of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide's effects on the body.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced. However, 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide's limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential direction is the development of more potent derivatives of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide with improved solubility and bioavailability. Additionally, further research is needed to fully understand the extent of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide's effects on the body and its potential applications in medicine.
Synthesis Methods
The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide involves the reaction of 3-bromo-5-hydroxybenzoic acid with cyclopropylcyanide and propan-2-ol in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide in its pure form.
Scientific Research Applications
3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide has been the subject of various scientific research studies due to its potential pharmaceutical applications. One study found that 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Another study showed that 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide has potential as a treatment for cancer due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
3-bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9(2)19-12-6-10(5-11(15)7-12)13(18)17-14(8-16)3-4-14/h5-7,9H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITINLVOLXQOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)NC2(CC2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

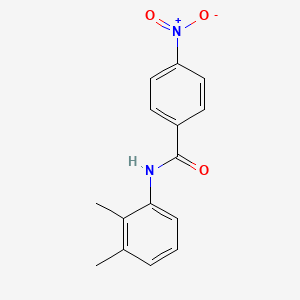
![Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone](/img/structure/B2794621.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2794622.png)
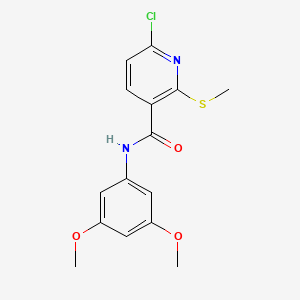
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2794625.png)
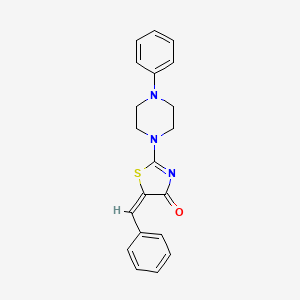
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)
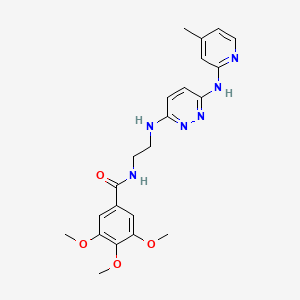
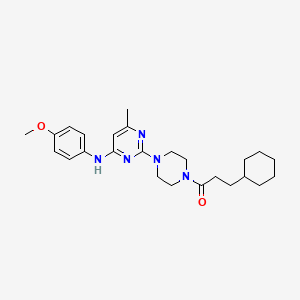
![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794637.png)
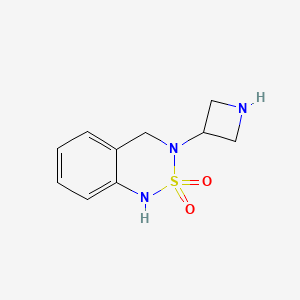
![(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2794640.png)
